molecular formula C7H4OS2 B15479192 Thieno[3,4-b]thiophene-4-carbaldehyde CAS No. 25674-36-6

Thieno[3,4-b]thiophene-4-carbaldehyde

Cat. No.: B15479192
CAS No.: 25674-36-6
M. Wt: 168.2 g/mol
InChI Key: JCHVKBQUVSXNQW-UHFFFAOYSA-N
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Description

Thieno[3,4-b]thiophene-4-carbaldehyde is a high-purity chemical reagent designed for advanced research applications, particularly in the field of organic electronics and material science. As a derivative of the thieno[3,4-b]thiophene (TbT) heterocyclic system , this compound serves as a key synthetic intermediate and building block for developing novel organic semiconductors . The TbT core is renowned for its symmetric and planar structure, which facilitates π-electron delocalization, enhances π–π interactions, and narrows the energy gap of resulting materials, making them highly suitable for optoelectronic devices . Researchers utilize this aldehyde-functionalized TbT derivative primarily in the synthesis of low-bandgap conjugated polymers and small-molecule electron acceptors for next-generation polymer solar cells (PSCs) . The aldehyde group is a versatile handle for molecular structure optimization via Knoevenagel condensation or other coupling reactions, allowing scientists to fine-tune the optical, electronic, and morphological properties of the final materials . Incorporating strong electron-withdrawing groups onto the TbT unit is a recognized strategy to adjust the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a polymer or small molecule, thereby influencing the open-circuit voltage (V OC ) and overall performance of the resulting photovoltaic devices . Beyond photovoltaics, thienothiophene-based compounds are also investigated for use in organic field-effect transistors (OFETs) and other organic electronic applications due to their excellent charge transport properties . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

25674-36-6

Molecular Formula

C7H4OS2

Molecular Weight

168.2 g/mol

IUPAC Name

thieno[2,3-c]thiophene-4-carbaldehyde

InChI

InChI=1S/C7H4OS2/c8-3-6-5-1-2-9-7(5)4-10-6/h1-4H

InChI Key

JCHVKBQUVSXNQW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CSC(=C21)C=O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-Carbaldehyde vs. 2-Carbaldehyde Derivatives

Thieno[3,4-b]thiophene-2-carbaldehyde (TT-2-CA) is a positional isomer of TT-4-CA, differing in the aldehyde group’s placement on the fused ring system. This positional variance significantly alters electronic properties:

  • Conjugation and Bandgap : TT-4-CA promotes more linear conjugation in polymers due to its symmetric alignment, reducing steric hindrance and enabling tighter π-π stacking. In contrast, TT-2-CA introduces torsional strain in polymer backbones, widening the bandgap and reducing charge mobility .
  • Solar Cell Performance : Polymers derived from TT-4-CA (e.g., PTB7) exhibit PCEs >7% in BHJ devices, whereas TT-2-CA-based analogs (e.g., PBDTTT-E) show lower PCEs (~5–6%) due to suboptimal Voc and fill factor (FF) .

Table 1: Comparison of TT-4-CA and TT-2-CA Derivatives

Property TT-4-CA Derivatives (e.g., PTB7) TT-2-CA Derivatives (e.g., PBDTTT-E)
Aldehyde Position 4 2
Bandgap (eV) 1.6–1.8 1.8–2.0
PCE (%) 7.4–10.6 5.0–6.5
Voc (V) 0.74–0.81 0.65–0.72
Key Reference

Substituent Variations: Carbaldehyde vs. Ester, Hydroxyl, and Bromo Derivatives

Functional group modifications on the thienothiophene core profoundly influence solubility, reactivity, and optoelectronic properties:

  • Ethyl Thieno[3,4-b]thiophene-2-carboxylate: The ester group enhances solubility in nonpolar solvents but reduces electron-withdrawing strength compared to -CHO, leading to higher HOMO levels and lower Voc in devices .
  • Thieno[3,4-b]thiophene-2-ylmethanol: The hydroxyl group introduces hydrogen-bonding interactions, improving film morphology but increasing recombination losses in solar cells .
  • 4-Bromothiophene-3-carbaldehyde : Bromine substitution at the 3-position enables cross-coupling reactions for polymer diversification, though it may sterically hinder conjugation .

Table 2: Impact of Functional Groups on Thienothiophene Derivatives

Compound Functional Group Key Property Solar Cell Relevance
TT-4-CA -CHO Strong electron-withdrawing, low HOMO High Voc, PCE >7%
Ethyl TT-2-carboxylate -COOEt Moderate solubility, higher HOMO Moderate PCE (~5%)
TT-2-ylmethanol -CH2OH Hydrogen bonding, improved morphology High recombination
4-Bromo-thiophene-3-carbaldehyde -Br, -CHO Cross-coupling versatility Synthesis flexibility

Fluorinated vs. Non-Fluorinated Derivatives

Fluorine substitution on thienothiophene units is a key strategy for optimizing polymer performance:

  • PTB7 (Fluorinated TT): Incorporates a fluorine atom on the TT unit, lowering the HOMO level by ~0.1–0.2 eV compared to non-fluorinated analogs. This increases Voc by 50–100 mV and enhances charge dissociation efficiency (>90%) .
  • PBDTTT-E (Non-Fluorinated TT): Absence of fluorine results in higher HOMO levels, limiting Voc to <0.75 V and reducing PCE by ~20–30% .

Table 3: Fluorination Effects on TT-Based Polymers

Polymer Fluorine Substitution HOMO (eV) Voc (V) PCE (%) Charge Dissociation Efficiency
PTB7 Yes -5.2 0.81 7.4–10.6 >90%
PBDTTT-E No -5.0 0.72 5.0–6.5 ~80%

Q & A

Basic: What are the key synthetic routes for Thieno[3,4-b]thiophene-4-carbaldehyde, and how can purity be optimized?

Methodological Answer:
this compound is typically synthesized via functionalization of the thienothiophene core. A common approach involves bromination followed by formylation. For example, in a synthesis protocol, ethyl thieno[3,4-b]thiophene-2-carboxylate is hydrolyzed to the carboxylic acid, reduced to the alcohol, and oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC) . Purity is ensured through column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Yield optimization (70–85%) requires strict control of reaction temperature (0–5°C during formylation) and inert atmospheres to prevent oxidation side reactions. Characterization via 1^1H-NMR should confirm the aldehyde proton at δ 9.8–10.2 ppm .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C-NMR to identify the aldehyde proton (δ ~10 ppm) and aromatic backbone signals (δ 6.5–8.5 ppm). 13^{13}C-NMR should show the carbonyl carbon at δ ~185 ppm .
  • IR Spectroscopy : A strong C=O stretch at ~1680–1710 cm1^{-1} confirms the aldehyde group .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 168.0 for C7_7H4_4OS2_2) .
  • Elemental Analysis : Combustion analysis (C, H, S) should match theoretical values within ±0.4% .

Advanced: How can researchers design experiments to study electronic properties in conjugated polymer systems?

Methodological Answer:
To evaluate electronic behavior in polymers:

  • UV-vis-NIR Spectroscopy : Measure absorption edges to calculate optical band gaps (e.g., 1.4–1.8 eV for thienothiophene-based copolymers) .
  • Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as a reference. For example, fluorinated derivatives show LUMO lowering by ~0.3 eV due to electron-withdrawing effects .
  • Density Functional Theory (DFT) : Model quinoid stabilization effects of the thieno[3,4-b]thiophene unit on band structure .
  • Thin-Film Characterization : Use atomic force microscopy (AFM) to correlate morphology with charge transport in solar cell devices .

Advanced: How should discrepancies in NMR data between synthesis batches be resolved?

Methodological Answer:
Contradictions often arise from residual solvents, regioisomers, or oxidation byproducts. Strategies include:

  • Deuterated Solvent Swapping : Compare spectra in CDCl3_3 vs. DMSO-d6d_6 to identify solvent shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish aldehyde protons from aromatic protons .
  • Spiking Experiments : Add authentic samples to the mixture to confirm peak assignments .
  • HPLC-PDA : Use reverse-phase HPLC with photodiode array detection to isolate impurities (>98% purity threshold) .

Advanced: What role does the aldehyde group play in copolymer design for organic photovoltaics?

Methodological Answer:
The aldehyde group serves as a reactive site for:

  • Knoevenagel Condensation : Coupling with electron-deficient units (e.g., dicyanovinylene) to extend conjugation and lower band gaps .
  • Post-Polymerization Functionalization : Introducing side chains (e.g., alkyl or fluorinated groups) to tune solubility and HOMO/LUMO alignment. For example, fluorination reduces HOMO levels by ~0.2 eV, enhancing open-circuit voltage in solar cells .
  • Crosslinking : Stabilize polymer morphology via aldehyde-amine Schiff base reactions, improving thermal stability .

Advanced: How can computational methods guide the optimization of thienothiophene-based materials?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict packing behavior in thin films to optimize crystallinity .
  • Time-Dependent DFT (TD-DFT) : Model charge-transfer excitations and validate experimental UV-vis transitions .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., S···S contacts) to design materials with enhanced charge mobility .

Advanced: What strategies mitigate batch-to-batch variability in polymerization reactions?

Methodological Answer:

  • Stoichiometric Precision : Use Schlenk-line techniques for exact monomer/catalyst ratios (e.g., 1:1 thienothiophene:comonomer) .
  • Inert Atmosphere Control : Rigorous degassing (N2_2/Ar) prevents oxidative side reactions during Stille or Suzuki couplings .
  • Real-Time Monitoring : Employ gel permeation chromatography (GPC) to track molecular weight (MnM_n ~20–50 kDa) and dispersity (Đ < 2.0) during polymerization .

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